N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopentanecarboxamide
Description
This compound (CAS 893928-14-8) is a thieno[3,4-c]pyrazole derivative with a cyclopentanecarboxamide substituent. Its molecular formula is C₁₉H₂₁N₅O₅S (MW: 431.47 g/mol for a related analog) or C₂₃H₂₂N₄O₅S (MW: 466.51 g/mol for the parent compound) depending on substitution . Key features include:
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(12-6-4-5-7-12)18-16-14-10-24(22,23)11-15(14)19-20(16)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGOMMQCHUFZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved by cyclization reactions involving thiophene derivatives and hydrazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopentanecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different biological activities .
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopentanecarboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thieno[3,4-c]pyrazole Derivatives
The compound’s biological and physicochemical properties are heavily influenced by substituents. Below is a comparative analysis with analogs:
Table 1: Structural and Property Comparison
Key Observations:
Cyclopentanecarboxamide vs. Piperazine-Acetyl (CAS 899989-18-5): The cyclopentane group provides a rigid, non-polar core, while the piperazine-acetyl substituent introduces a polar, nitrogen-rich moiety. This difference likely alters solubility, membrane permeability, and target binding . The piperazine analog has a lower molecular weight (431.47 vs.
4-Methoxyphenyl-Pyrrolidone Variant (CAS 893928-14-8) :
- The 4-methoxyphenyl group enhances electron-donating capacity, possibly affecting aromatic interactions in target binding.
- The pyrrolidone ring increases polarity compared to cyclopentane, which may improve aqueous solubility but reduce blood-brain barrier penetration .
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopentanecarboxamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and antitumor properties. This article reviews the biological activity of this compound based on recent findings and research studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole moiety fused with a phenyl group and an amide linkage. The presence of the 5,5-dioxo functional group enhances its reactivity and biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 466.5 g/mol |
| XLogP3-AA | 0.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
Anti-inflammatory Activity
Preliminary studies suggest that N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl} exhibits significant anti-inflammatory properties. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, compounds within the thienopyrazole class have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Antitumor Properties
Research indicates that this compound may also possess antitumor activity. The thieno[3,4-c]pyrazole structure has been associated with various mechanisms of action against cancer cells, including:
- Induction of apoptosis in tumor cells.
- Inhibition of cell proliferation.
- Disruption of cancer cell signaling pathways.
In vitro studies are necessary to confirm these activities and elucidate the underlying mechanisms involved in its action .
Study on Anti-inflammatory Effects
In a recent study involving animal models of inflammation, N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl} was administered at varying doses. The results indicated a dose-dependent reduction in inflammation markers such as TNF-alpha and IL-6 .
Investigation of Antitumor Activity
Another study focused on the antitumor effects of related thienopyrazole derivatives showed promising results against various cancer cell lines. The study revealed that compounds with similar structural features to N-{5,5-dioxo-2-phenyl...} inhibited the growth of breast and colon cancer cells by inducing apoptosis .
While specific mechanisms for N-{5,5-dioxo...} remain under investigation, it is hypothesized that its biological activity may be linked to:
- Interaction with Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and tumor progression.
- Receptor Modulation : Potential modulation of receptors associated with pain and inflammation could explain its analgesic properties.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
